![molecular formula C12H12ClN3 B1467724 4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine CAS No. 372183-76-1](/img/structure/B1467724.png)
4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine
Übersicht
Beschreibung
4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine, also known as 4-PECP, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and chlorine atoms and is a derivative of pyrimidine. 4-PECP has been studied for its potential to be used in a variety of laboratory experiments, including those related to biochemistry and physiology, due to its ability to bind to various proteins and enzymes.
Wissenschaftliche Forschungsanwendungen
Chiral Synthesis of Medicinal Substances
The chiral nature of (S)-6-chloro-N-(1-phenylethyl)pyrimidin-4-amine makes it a valuable auxiliary in the diastereoselective synthesis of medicinal substances. It can be used to induce chirality during the synthesis of enantiomerically pure pharmaceuticals, which is crucial for their efficacy and safety .
Asymmetric Catalysis
This compound serves as a chiral ligand or auxiliary in asymmetric catalysis. It can be incorporated into modular organocatalysts that are used in important synthetic reactions, such as the synthesis of complex natural products or bioactive molecules .
Protein Kinase Inhibition for Cancer Therapy
Pyrimidine derivatives, including (S)-6-chloro-N-(1-phenylethyl)pyrimidin-4-amine , have shown promise as protein kinase inhibitors, which are essential for controlling cell growth and metabolism. Their inhibition is a targeted approach in cancer therapy, aiming to halt the proliferation of cancer cells .
Solid-Phase Peptide Synthesis (SPPS)
In the field of peptide synthesis, this compound can be utilized in solid-phase synthesis methods. It may act as an intermediate or a building block in the creation of peptides, which have a wide range of applications in research and drug development .
Resolution of Chiral Compounds
The compound’s chiral center can be exploited for the resolution of other compounds, such as in the separation of enantiomers. This is particularly useful in the production of single-enantiomer drugs .
Development of Anticancer Agents
Research has indicated that pyrimidine derivatives can be structured to selectively inhibit certain enzymes involved in cancer cell growth(S)-6-chloro-N-(1-phenylethyl)pyrimidin-4-amine could be a key scaffold in designing novel anticancer agents with higher selectivity .
Synthesis of Heterocyclic Compounds
Enaminones, to which this compound is related, are effective building blocks in the organic synthesis of various heterocyclic compounds. These include indoles, carbazoles, and quinolines, which have significant therapeutic potential .
Eigenschaften
IUPAC Name |
6-chloro-N-[(1S)-1-phenylethyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)16-12-7-11(13)14-8-15-12/h2-9H,1H3,(H,14,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXQFVUPAUJHJI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



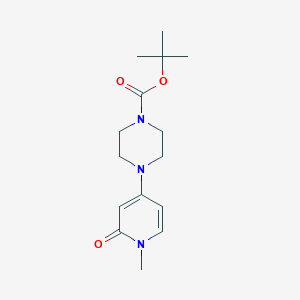
![1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467642.png)
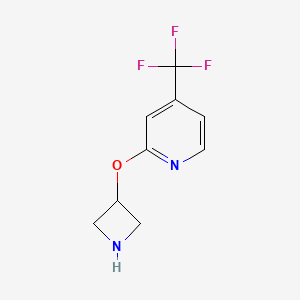
![[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol](/img/structure/B1467649.png)
![tert-Butyl 2-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-1-hydrazinecarboxylate](/img/structure/B1467650.png)

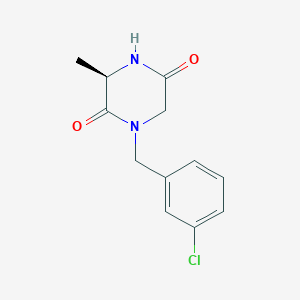
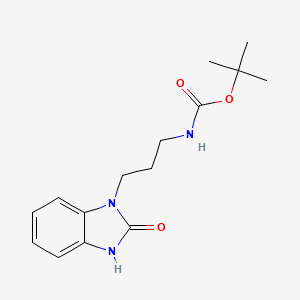
![(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol](/img/structure/B1467655.png)
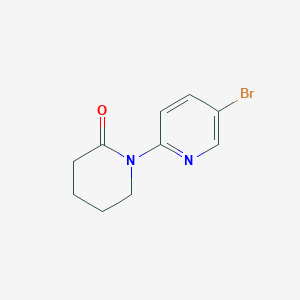
![2-Cyclopropylethyl 2-[(2-cyclopropylethyl)amino]-5-fluorobenzoate](/img/structure/B1467661.png)
![5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467662.png)
![2-[4-(1-Piperidinylmethyl)phenyl]-4,6-pyrimidinediol](/img/structure/B1467663.png)
![2-[1-(tert-Butoxycarbonyl)-3-piperidinyl]-4-(tert-butyl)benzoic acid](/img/structure/B1467664.png)